This compound is classified as a metabolite and is primarily derived from the metabolism of tobacco-related nitrosamines. It has been studied for its potential carcinogenic effects and its role in DNA adduct formation, particularly in laboratory animal models. The compound's CAS number is 154603-21-1, which is essential for identifying it in chemical databases and regulatory documents.
The synthesis of 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 can be achieved through various methods. One notable approach involves the use of deuterated reagents to incorporate deuterium into the butanone structure. The general method includes:
For instance, one method described involves adding deuterated butanediol along with hydrogen peroxide under controlled conditions to synthesize the target compound efficiently .
The chemical behavior of 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 includes several significant reactions:
These reactions are fundamental in understanding the compound's role in toxicology and pharmacology.
The mechanism by which 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 exerts its biological effects primarily involves its interaction with cellular macromolecules:
Understanding these processes is crucial for evaluating the risks associated with exposure to tobacco smoke and related compounds.
The physical properties of 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 include:
Chemical properties include:
The primary applications of 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 are found in scientific research:
These applications underscore its significance in toxicology and cancer research, providing insights into the mechanisms by which tobacco exposure contributes to cancer development.
4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is a universal hydrolytic metabolite of carcinogenic tobacco-specific nitrosamines (TSNAs), primarily 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) [4] [7]. These compounds undergo phase I metabolic activation via α-hydroxylation, generating reactive intermediates that form adducts with DNA and blood proteins (albumin and hemoglobin). Acidic or alkaline hydrolysis of these adducts releases HPB as a terminal biomarker [4]. The deuterated analog, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d₂ ([4,4-D₂]HPB), serves as a critical stable-isotope internal standard in quantitative assays due to its identical chemical properties to non-deuterated HPB but distinct mass spectral signature [7]. This allows precise measurement of TSNA-derived DNA adducts in human tissues, where HPB release correlates with smoking status. For example, HPB levels in smokers’ lung DNA averaged 11 ± 16 fmol/mg DNA versus 0.9 ± 2.3 in nonsmokers [2].
Table 1: HPB-Releasing DNA Adduct Levels in Human Tissues
Tissue Source | Smokers (fmol HPB/mg DNA) | Nonsmokers (fmol HPB/mg DNA) | Study |
---|---|---|---|
Peripheral Lung | 11 ± 16 | 0.9 ± 2.3 | [2] |
Tracheobronchus | 16 ± 18 | 0.9 ± 1.7 | [2] |
Lower Esophagus | 133 ± 160 | No significant difference | [3] |
The bioactivation of NNK and NNN to HPB-releasing intermediates is mediated primarily by cytochrome P450 (CYP) isoforms, particularly CYP2A6 and CYP2A13 in humans [7]. These enzymes catalyze the α-hydroxylation of NNK at the methylene or carbonyl positions, generating unstable intermediates that spontaneously decompose to methanediazohydroxide and 4-(3-pyridyl)-4-oxobutane-1-diazohydroxide. The latter intermediate alkylates nucleophilic sites on DNA (e.g., guanine N7, adenine N1) or proteins (e.g., cysteine residues), ultimately releasing HPB upon hydrolysis [4]. The deuterium atoms at the C4 position of [4,4-D₂]HPB confer kinetic isotope effects that impede non-enzymatic degradation and enzymatic metabolism. This enhances the compound’s stability during analytical procedures, making it ideal for tracing metabolic pathways and quantifying adduct formation efficiency in in vitro systems [7]. Notably, deuterium labeling does not alter the reactivity of the pyridyloxobutylating intermediates, ensuring biological relevance [7].
Tissue-Specific Adduct Distribution
HPB-releasing adducts exhibit significant heterogeneity across biological matrices. In vivo studies of sudden-death victims revealed that DNA adduct levels in the esophagus (133 ± 160 fmol/mg DNA) and cardia (108 ± 102 fmol/mg DNA) exceeded those in peripheral lung tissue (92 ± 148 fmol/mg DNA in smokers) [3]. This mirrors the organotropism of NNN (esophageal carcinogen) and NNK (lung carcinogen). However, HPB release from lung DNA was 4-fold higher in smoking-related lung cancer patients than in tumor-free smokers, suggesting adduct accumulation potentiates malignancy [3].
Albumin vs. Hemoglobin Adduct Stability
Albumin (Alb) adducts of TSNAs outperform hemoglobin (Hb) adducts as biomarkers due to superior stability and correlation with exposure:
Table 2: HPB-Adduct Biomarker Performance in Smokers
Biomarker Source | HPB Level (pg/mg protein) | Smoker:Nonsmoker Ratio | Correlation with Tobacco Exposure |
---|---|---|---|
Albumin (Alb) | 1.82 ± 0.19 | 36:1 | R² = 0.617 (with urinary TNE*) |
Hemoglobin (Hb) | 0.12 ± 0.02 | 2.7:1 | R² = 0.072 |
TNE: Total Nicotine Equivalents [4]
Alb-HPB adducts persist longer (in vivo half-life: ~30 days) than Hb-HPB adducts (~120 days but prone to hydrolysis), explaining their stronger correlation with cumulative TSNA exposure [4].
Stability Across Analytical Systems
In vitro hydrolysis of DNA/protein adducts releases HPB rapidly under strong alkaline conditions (0.1 NaOH, 60°C), but in vivo release occurs slowly via enzymatic turnover. The deuterated [4,4-D₂]HPB standard mitigates analytical variability during these procedures:
Table 3: Stability of HPB Derivatives in Model Systems
System | HPB Source | Key Stability Findings |
---|---|---|
In vitro (GC-MS) | DNA hydrolysates | [4,4-D₂]HPB resists thermal degradation during derivatization |
In vivo (mice) | Albumin adducts | HPB remains detectable 96h post-NNK exposure |
Human biomarkers | Alb vs. Hb adducts | Alb-HPB exhibits 16.5-fold higher yield than Hb-HPB |
Data synthesized from [3] [4] [7]
The deuterium labeling in [4,4-D₂]HPB prevents isotopic exchange during sample processing, ensuring analytical reproducibility in multicenter studies [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1